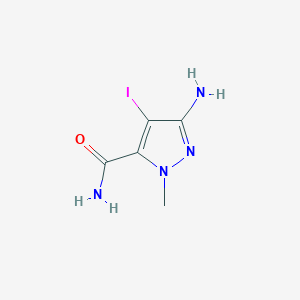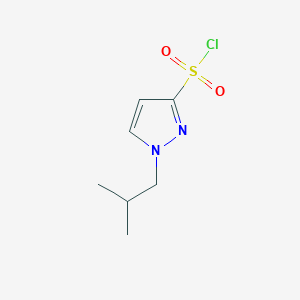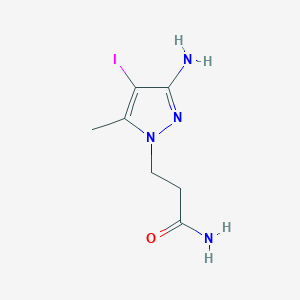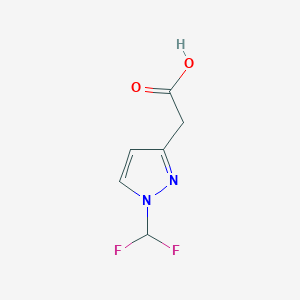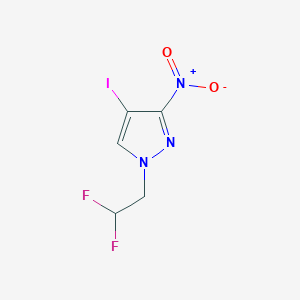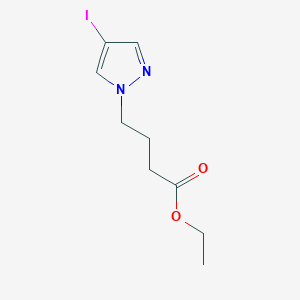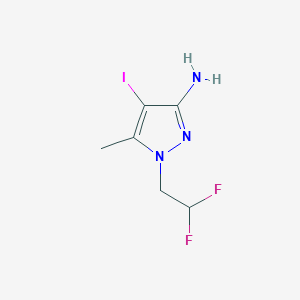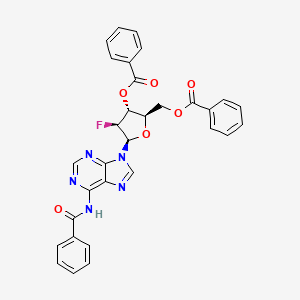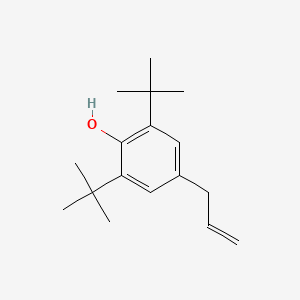
2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol
概要
説明
“2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol” is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Synthesis Analysis
The synthesis of similar compounds, such as 2,6-Di-tert-butylphenol, is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . Another method involves the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid .Molecular Structure Analysis
The molecular formula of “2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol” is C16H26O . The average mass is 234.377 Da and the monoisotopic mass is 234.198364 Da .Chemical Reactions Analysis
The dominant use of “2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol” is as an antioxidant . It is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2,6-Di-tert-butylphenol, include a low-melting colorless solid appearance, a melting point of 34 to 37 °C, and a boiling point of 253 °C .科学的研究の応用
Synthesis and Structural Analysis
- A study focused on the synthesis and crystal structure determination of a related compound, illustrating its application in the field of dyes and pigments, highlighting its unique property of crystallizing without any solvent due to bulky tert-butyl groups, which is significant for the development of solventless zwitterionic dyes and their protonated forms (Shekhovtsov et al., 2012).
Antioxidant Activity
- Research on new oxadiazoles bearing 2,6-di-tert-butylphenol moieties revealed significant antioxidant properties, emphasizing the compound's potential in the development of novel antioxidants for chemical and pharmaceutical applications (Shakir et al., 2014).
Electrochemical Properties
- The electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives provided insights into the electrochemical behavior of phenols, which is crucial for understanding the mechanisms of action of phenolic antioxidants in various environments (Richards & Evans, 1977).
Media Effects on Antioxidant Activities
- A study demonstrated how the medium affects the antioxidant activities of phenols and catechols, important for designing more effective antioxidant compounds and understanding their behavior in different solvents (Barclay et al., 1999).
Oxidation Mechanisms
- The oxidation mechanisms of phenols, using 2,6-di-tert-butyl-4-methylphenol as a model, were explored to provide a deeper understanding of the reactions phenolic antioxidants undergo, which is essential for improving their stability and effectiveness (Shimizu et al., 1990).
特性
IUPAC Name |
2,6-ditert-butyl-4-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h8,10-11,18H,1,9H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDOURVJTJGZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448491 | |
| Record name | 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | |
CAS RN |
13677-69-5 | |
| Record name | 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




